molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No. B2412344
CAS RN: 88394-06-3
M. Wt: 153.141
InChI Key: WUPAWCXFTGKASP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide” is 153.14 . The InChI code is 1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) .


Physical And Chemical Properties Analysis

The melting point of “6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide” is 243-244°C . The compound has a molecular weight of 153.14 . The density of a related compound, “3,4-Dihydro-6-methyl-3-oxo-2-pyrazinecarbonitrile”, is 1.31±0.1 g/cm3 .

Scientific Research Applications

Antitumor Activity

The compound has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . It showed more activity than other compounds and the positive control temozolomide .

Synthesis of Heterocyclic Compounds

The compound was synthesized by both an acid- and base-catalyzed aldol condensation of 3-methyl-6-acetyl-2(3H)-benzothiazolone and 3,4,5-trimethoxyacetophenone . This method of synthesis can be used to create a variety of heterocyclic compounds .

Antibacterial Activity

The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative species .

Interaction with N-nucleophiles, Amines, and Hydrazines

The compound has been studied for its interaction with N-nucleophiles, amines, and hydrazines .

For “5-methyl-2-oxo-1H-pyrazine-3-carboxamide”:

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

Pyrrolopyrazine derivatives, such as 5-methyl-2-oxo-1H-pyrazine-3-carboxamide, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis of 1,2,3-Triazolo-Fused Pyrazines and Pyridazines

The compound has been used in the synthesis of 1,2,3-triazolo-fused pyrazines and pyridazines .

Biological Applications Against Human Recombinant Alkaline Phosphatase

The compound has been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

Cytotoxicity Against Human Cervical (HeLa) Cell Lines

The compound has shown cytotoxicity against human cervical (HeLa) cell lines .

Safety and Hazards

The safety information for “6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAWCXFTGKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

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